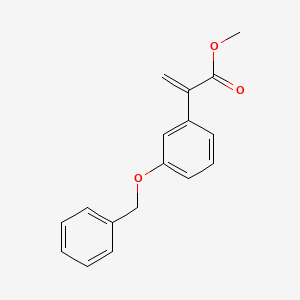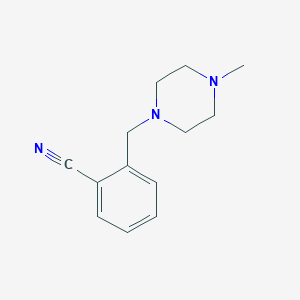
2-(3-(Benzyloxy)phényl)acrylate de méthyle
Vue d'ensemble
Description
Methyl 2-(3-(benzyloxy)phenyl)acrylate is an organic compound widely used as an intermediate in organic synthesis. It is known for its versatility in forming various organic compounds, including drugs, pesticides, and dyes. Additionally, it serves as a starting material for polymerization reactions in the polymer industry .
Applications De Recherche Scientifique
Methyl 2-(3-(benzyloxy)phenyl)acrylate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological processes and the development of new drugs.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial materials
Mécanisme D'action
Target of Action
It is known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Methyl 2-(3-(benzyloxy)phenyl)acrylate, like other benzylic compounds, may undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which can affect its interaction with its targets .
Biochemical Pathways
Benzylic compounds are known to be involved in various biochemical pathways due to their reactivity . They can undergo SN1, SN2, and E1 reactions, showing enhanced reactivity due to the adjacent aromatic ring .
Result of Action
The compound’s reactions, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to changes in its structure, which can affect its interaction with its targets and potentially lead to various biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(3-(benzyloxy)phenyl)acrylate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of Methyl 2-(3-(benzyloxy)phenyl)acrylate often involves large-scale polymerization reactions. The structure of the resulting polymer can be confirmed using spectroscopic techniques such as FT-IR and 1H-NMR .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-(benzyloxy)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride and sodium amide . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxygenated derivatives, while substitution reactions may yield various substituted acrylates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Methyl 2-(3-(benzyloxy)phenyl)acrylate include:
- Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate
- Other acrylates with similar structural features
Uniqueness
Methyl 2-(3-(benzyloxy)phenyl)acrylate is unique due to its specific benzyloxyphenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications.
Propriétés
IUPAC Name |
methyl 2-(3-phenylmethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-13(17(18)19-2)15-9-6-10-16(11-15)20-12-14-7-4-3-5-8-14/h3-11H,1,12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSXQCXBUCLJGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609598 | |
| Record name | Methyl 2-[3-(benzyloxy)phenyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556109-76-3 | |
| Record name | Methyl 2-[3-(benzyloxy)phenyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1591836.png)






![2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B1591849.png)



